molecular formula C12H16N2 B588998 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 144173-16-0

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

Cat. No. B588998
CAS RN: 144173-16-0
M. Wt: 188.274
InChI Key: UMHJOLRQIBNFSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .


Molecular Structure Analysis

The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations . TMDABH exists as a mixture of two conformers of C s point group symmetry, namely, a chair and a boat .


Chemical Reactions Analysis

Substituted 1,3-diazabicyclo[3.1.0]hexanes with two contiguous quaternary stereocentres are readily prepared by catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines . High diastereoselectivities and enantioselectivities (up to 98% ee) are achieved using CuI/ ®-Fesulphos as the catalytic system .


Physical And Chemical Properties Analysis

The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations . The most important equilibrium parameters of the chair and boat TMDABH conformers were determined .

properties

IUPAC Name

3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHJOLRQIBNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668327
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

CAS RN

144173-16-0
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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